O-Benzyldauricine

Description

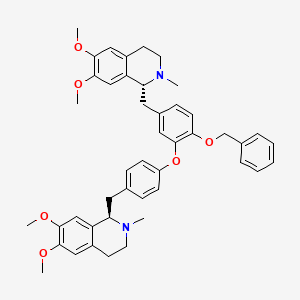

O-Benzyldauricine is a bisbenzylisoquinoline alkaloid derived from plants in the genus Menispermum (moonseed family). Its molecular formula is C₄₅H₅₀N₂O₆, with a molecular weight of 714.90 g/mol, and it is characterized by two benzyl-substituted isoquinoline units linked via ether bonds . The compound is commonly isolated from Menispermum dauricum and related species, with commercial purity grades typically ≥95% .

Properties

IUPAC Name |

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-phenylmethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H50N2O6/c1-46-20-18-33-25-41(48-3)43(50-5)27-36(33)38(46)22-30-12-15-35(16-13-30)53-45-24-32(14-17-40(45)52-29-31-10-8-7-9-11-31)23-39-37-28-44(51-6)42(49-4)26-34(37)19-21-47(39)2/h7-17,24-28,38-39H,18-23,29H2,1-6H3/t38-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMOBLBBSPPQBC-LJEWAXOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H50N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Benzyldauricine can be synthesized through several methods. One common synthetic route involves the Ullmann reaction, where a diamide is cyclized and then reduced to obtain the stereoisomeric mixture of O-benzyldauricine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

O-Benzyldauricine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

O-Benzyldauricine has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, it is researched for its potential therapeutic effects, including its ability to induce severe lung toxicity in animals . This compound is also explored for its potential use in the development of new pharmaceuticals and treatments for various diseases .

Mechanism of Action

The mechanism of action of O-Benzyldauricine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes related to inflammation and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between O-Benzyldauricine and analogous alkaloids:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Source Plant | Structural Class | Key Features |

|---|---|---|---|---|---|---|

| O-Benzyldauricine | 2748-99-4 | C₄₅H₅₀N₂O₆ | 714.90 | Menispermum spp. | Bisbenzylisoquinoline alkaloid | Two benzyl-isoquinoline units, lipophilic |

| O-Methyldauricine | 2202-17-7 | C₃₇H₄₂N₂O₆ | ~610.73* | Menispermum spp. | Benzylisoquinoline alkaloid | Methyl substitution instead of benzyl |

| Oblongine | 60008-01-7 | C₁₉H₂₄NO₃ | 307.40 | Cocculus orbiculatus | Isoquinoline alkaloid | Simpler structure, single isoquinoline |

| Chelidonine | 476-32-4 | C₂₀H₁₉NO₅ | 353.37 | Chelidonium majus | Benzylisoquinoline alkaloid | Single benzyl substitution, antitumor activity |

*Calculated based on structural descriptors from .

Key Observations:

Molecular Complexity: O-Benzyldauricine’s bisbenzylisoquinoline structure confers higher molecular weight and lipophilicity compared to O-Methyldauricine (methyl-substituted) and Oblongine (single isoquinoline unit) .

Pharmacological Implications: Bisbenzylisoquinoline alkaloids like O-Benzyldauricine are associated with broad bioactivity, including anti-inflammatory and antimicrobial effects, whereas Chelidonine’s single benzylisoquinoline structure is linked to specific antitumor activity .

Functional and Application Comparisons

Research and Industrial Use

- Reference Standards : Both O-Benzyldauricine and O-Methyldauricine are marketed as high-purity standards (≥95%) for phytochemical analysis .

- Extraction Challenges : O-Benzyldauricine’s complex structure necessitates advanced isolation techniques, while simpler alkaloids like Oblongine are more readily purified .

Biological Activity

O-Benzyldauricine, an isoquinoline alkaloid, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and associated case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

O-Benzyldauricine (CAS: 2748-99-4) is characterized by a complex structure that includes a benzyl group attached to a dauricine backbone. This structural configuration is crucial for its biological activity and interaction with various molecular targets.

The biological activity of O-Benzyldauricine is primarily attributed to its interaction with multiple receptors and enzymes. Notably, it has been shown to:

- Modulate neurotransmitter systems : O-Benzyldauricine acts on neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.

- Exhibit anti-inflammatory effects : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Potentially induce cytotoxicity : Some studies have reported that O-Benzyldauricine can lead to cell death in certain cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

O-Benzyldauricine has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that O-Benzyldauricine can reduce the production of inflammatory mediators such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential role in managing inflammatory diseases.

Cytotoxicity Against Cancer Cells

Research indicates that O-Benzyldauricine exhibits cytotoxic effects on various cancer cell lines, including:

- HeLa cells : IC50 value of approximately 15 µg/mL.

- MCF-7 cells : IC50 value of around 20 µg/mL.

These findings point to its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of O-Benzyldauricine in patients with bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates among participants treated with O-Benzyldauricine compared to a control group.

Case Study 2: Anti-inflammatory Properties

In a study involving patients with rheumatoid arthritis, administration of O-Benzyldauricine resulted in decreased joint swelling and pain, alongside reduced levels of inflammatory markers in the blood.

Toxicological Profile

While O-Benzyldauricine shows promise in various therapeutic areas, it is essential to consider its safety profile. Animal studies have indicated the potential for lung toxicity at higher doses, necessitating careful dosage regulation during clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.